molecular formula C19H23NO3 B5185092 3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5185092
M. Wt: 313.4 g/mol
InChI Key: GGGLJXMPHPRWIQ-UHFFFAOYSA-N
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Description

3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound featuring a norbornane (bicyclo[2.2.1]heptane) core substituted at three positions:

  • Position 7: A propan-2-ylidene group (=C(CH₃)₂), enhancing lipophilicity and steric bulk.

The compound’s stereochemistry is unspecified but likely critical for biological activity, as seen in related bicyclic systems .

Properties

IUPAC Name

3-(benzylcarbamoyl)-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-11(2)15-13-8-9-14(15)17(19(22)23)16(13)18(21)20-10-12-6-4-3-5-7-12/h3-7,13-14,16-17H,8-10H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGLJXMPHPRWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C2CCC1C(C2C(=O)NCC3=CC=CC=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common approach is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure under mild conditions . This reaction is often catalyzed by organocatalysts, ensuring high enantioselectivity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method is efficient and modular, allowing for the derivatization of the compound with numerous transformations.

Chemical Reactions Analysis

Amide and Urea Formation

The carboxylic acid moiety participates in amide bond formation through activation to intermediates like isocyanates.

Key Reaction Pathway

  • Activation to Isocyanate :
    The carboxylic acid reacts with diphenylphosphoryl azide (DPPA) and triethylamine in toluene at 110°C to form bicyclo[2.2.1]heptane-2-yl isocyanate .
    Reagents :

    • DPPA, triethylamine, toluene
      Conditions :

    • 110°C, 1 hour, inert atmosphere

  • Reaction with Amines :
    The isocyanate intermediate reacts with primary or secondary amines to yield substituted ureas. For example:

    • Reaction with 2-phenylethylamine produces 3-[(2-phenylethyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid .

    • Reaction with 3-bromoaniline forms 3-[(3-bromophenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid.

Amine SubstrateProductYieldReference
2-Phenylethylamine3-[(2-Phenylethyl)carbamoyl] derivative35%
3-Bromoaniline3-[(3-Bromophenyl)carbamoyl] derivative22%

Substitution at the Carbamoyl Group

The benzylcarbamoyl group (-NH-C(=O)-benzyl) undergoes substitution under mild conditions.

Example Reaction

  • Replacement of the benzyl group with 4-ethylpiperazine via carbonyldiimidazole (CDI)-mediated coupling yields 3-(4-ethylpiperazine-1-carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid .
    Reagents :

    • CDI, triethylamine, DMF
      Conditions :

    • 60°C, 8 hours

Bicyclic Framework

The bicyclo[2.2.1]heptane core contributes to steric hindrance, directing regioselectivity in reactions. Computational studies suggest the isopropylidene group (propan-2-ylidene) enhances electron-deficient character at the bridgehead carbons, favoring nucleophilic attack at the carbamoyl site .

Carboxylic Acid Derivatives

The free carboxylic acid can be esterified or reduced, though direct experimental data is limited. Theoretical analyses propose:

  • Esterification : Methanol/H<sup>+</sup> catalysis to form methyl esters.

  • Reduction : LiAlH<sub>4</sub> could reduce the acid to a primary alcohol, but yields remain unverified .

Comparative Reactivity

Reaction TypeReagents/ConditionsMajor ProductYield Range
Urea FormationDPPA, amines, 110°CSubstituted ureas12–35%
Amide CouplingCDI, DMF, 60°CPiperazine/aryl amides22–35%

Mechanistic Insights

  • Isocyanate Formation : The reaction with DPPA proceeds via a Curtius rearrangement, forming an acyl azide intermediate that decomposes to the isocyanate .

  • Steric Effects : The bicyclic system restricts access to the carbamoyl group, necessitating elevated temperatures for amine coupling .

Scientific Research Applications

3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid with structurally analogous compounds from the evidence:

Compound Name Substituents (Position 3) Substituents (Position 7) Molecular Formula Molecular Weight logP Stereochemistry Key Features
This compound (Main) Benzylcarbamoyl (-CONHBn) Propan-2-ylidene (=C(CH₃)₂) ~C₁₉H₂₂N₂O₃ ~326.4 ~2.5* Unspecified High lipophilicity (benzyl group), moderate H-bond donors (COOH, CONH)
Y206-0177 4-Ethylpiperazine-1-carbonyl Propan-2-ylidene (=C(CH₃)₂) C₁₈H₂₈N₂O₃ 320.43 1.1026 Mixture of stereoisomers Enhanced solubility (piperazine), lower logP vs. benzylcarbamoyl analogs
3-(Thiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Thiazol-2-ylcarbamoyl (-CONH-thiazole) Oxygen atom (7-oxa) C₁₁H₁₂N₂O₄S 292.29 Not reported Likely defined Increased polarity (oxabicyclo core), heterocyclic interactions (thiazole)
(1R,2R,3R,4S)-3-(Benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid Benzothiazol-2-yl None (parent structure) C₁₅H₁₅NO₂S 273.35 Not reported Defined stereochemistry Aromatic heterocycle (benzothiazole), compact structure
3-((6-(tert-Butyl)...)carbamoyl)-7-(propan-2-ylidene)...carboxylic acid Tetrahydrobenzo[b]thiophene carbamoyl Propan-2-ylidene (=C(CH₃)₂) C₂₇H₃₇NO₅S 487.65 Not reported Unspecified High molecular weight, bulky substituents (tert-butyl, ethoxycarbonyl)

Notes:

  • Lipophilicity : The main compound’s benzylcarbamoyl group likely increases logP compared to Y206-0177’s piperazine substituent (logP ~1.1). Thiazole/oxabicyclo analogs are more polar due to heteroatoms.
  • Stereochemical Impact : Defined stereochemistry in improves target specificity, while mixtures (e.g., Y206-0177 ) may complicate pharmacological profiles.
  • Bioactivity Clues : Benzothiazole derivatives are often explored for antimicrobial activity, whereas piperazine moieties enhance solubility for CNS-targeting drugs.
  • Steric Effects : The bulky tert-butyl group in may reduce membrane permeability despite high molecular weight.

Research Findings and Implications

Substituent-Driven Solubility : Piperazine-containing Y206-0177 exhibits lower logP than the main compound, suggesting better aqueous solubility. This aligns with piperazine’s role in improving drug-like properties in marketed pharmaceuticals.

Stereochemical Complexity : The undefined stereochemistry of the main compound contrasts with the well-defined configuration in , underscoring the need for enantiopure synthesis to avoid off-target effects.

Biological Activity

3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure and unique substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and metabolic pathways.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO3C_{19}H_{23}NO_3 with a molecular weight of 313.4 g/mol. Its structural features include a bicyclic framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC19H23NO3C_{19}H_{23}NO_3
Molecular Weight313.4 g/mol
IUPAC NameThis compound
InChIInChI=1S/C19H23NO3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. These interactions can modulate cellular processes, potentially leading to therapeutic effects.

Enzyme Interactions

Research indicates that compounds with similar bicyclic structures can inhibit specific enzymes, suggesting that this compound may also exhibit enzyme inhibitory properties. For instance, studies on related compounds have shown significant inhibition of kinases and other metabolic enzymes, which could be relevant for developing treatments for diseases such as cancer.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study explored the effects of bicyclic compounds on cancer cell lines, demonstrating that certain derivatives can significantly reduce cell viability through apoptosis induction.
    • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
    • Results : Compounds showed IC50 values in the micromolar range, indicating effective inhibition of cell growth.
  • Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory potential of similar bicyclic compounds in animal models.
    • Model Used : Carrageenan-induced paw edema in rats.
    • Findings : The compounds significantly reduced swelling compared to control groups, suggesting potential as anti-inflammatory agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure TypeNotable Activity
Bicyclo[2.2.1]heptane-2-carboxylic acidBicyclicModerate enzyme inhibition
Bicyclo[3.1.1]heptane derivativesBicyclicAnti-cancer activity
3-(Aminobenzyl) derivativesAromatic substitutionStronger anti-inflammatory effects

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions including cycloaddition techniques that yield the bicyclic structure under mild conditions.

Synthetic Route Overview

  • Starting Materials : Appropriate benzyl and propanoyl derivatives.
  • Reactions :
    • [4 + 2] cycloaddition for bicyclic formation.
    • Subsequent functionalization reactions to introduce carboxylic acid groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid?

  • Methodological Answer : The compound's bicyclo[2.2.1]heptane core is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, palladium-bisimidazol-2-ylidene complexes efficiently catalyze amination between heteroaryl halides and bicyclic amines, yielding functionalized derivatives in moderate to good yields . Multi-step routes involving azabicycloheptane intermediates (e.g., 7-azabicyclo[2.2.1]heptane) are also employed, with optimized procedures achieving up to 36% overall yield through sequential acylation and halogenation steps .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O) and carbamoyl (N–CO) functional groups.
  • ¹H/¹³C NMR : Resolves stereochemistry of the bicycloheptane core and propan-2-ylidene substituent. For example, coupling constants in the bicyclic system help confirm exo/endo configurations .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Q. How is the purity of this compound assessed in academic research?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard. For polar derivatives, reverse-phase C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) resolve impurities. Purity ≥95% is typically required for biological assays .

Advanced Research Questions

Q. What strategies mitigate low yields in palladium-catalyzed coupling steps during synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd(OAc)₂ with bisimidazol-2-ylidene ligands to enhance electron-rich environments, improving substrate scope and turnover .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates.
  • Temperature Control : Reactions at 80–100°C reduce side-product formation while maintaining catalytic activity .

Q. How can stereochemical ambiguities in the bicyclo[2.2.1]heptane core be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Definitive determination of absolute configuration using single-crystal diffraction .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts, which are compared to experimental data to validate stereoisomers .

Q. What analytical approaches reconcile contradictory data between NMR and X-ray crystallography?

  • Methodological Answer :

  • Dynamic NMR Experiments : Variable-temperature ¹H NMR detects conformational flexibility (e.g., rotational barriers in N–CO bonds) that may explain discrepancies .
  • Synchrotron XRD : High-resolution X-ray data resolves subtle structural distortions undetectable by routine crystallography .

Q. How are derivatives of this compound designed to enhance biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modifications at the benzylcarbamoyl group (e.g., electron-withdrawing substituents) improve metabolic stability.
  • Prodrug Strategies : Esterification of the carboxylic acid enhances membrane permeability, with in situ hydrolysis regenerating the active form .

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